molecular formula C17H14N2 B189483 2-Methyl-4,6-diphenylpyrimidine CAS No. 22114-38-1

2-Methyl-4,6-diphenylpyrimidine

Cat. No.: B189483
CAS No.: 22114-38-1
M. Wt: 246.31 g/mol
InChI Key: WMVXYAZRLQCIMW-UHFFFAOYSA-N
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Description

2-Methyl-4,6-diphenylpyrimidine is an aromatic heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Methyl-4,6-diphenylpyrimidine involves the initial preparation of chalcone, followed by its reaction with ammonium acetate and benzaldehyde. This method does not require the use of transition metal catalysts, making it more environmentally friendly . Another approach involves the microwave-assisted reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives, which significantly reduces reaction times compared to conventional heating methods .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4,6-diphenylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrimidines, which can exhibit different physical and chemical properties depending on the substituents introduced.

Scientific Research Applications

2-Methyl-4,6-diphenylpyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-4,6-diphenylpyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, derivatives of this compound have been shown to inhibit Aurora kinase A, leading to cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the inhibition of kinase activity and the disruption of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at position 2 and phenyl groups at positions 4 and 6 make it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

2-methyl-4,6-diphenylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2/c1-13-18-16(14-8-4-2-5-9-14)12-17(19-13)15-10-6-3-7-11-15/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMVXYAZRLQCIMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00355825
Record name 2-methyl-4,6-diphenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22114-38-1
Record name 2-methyl-4,6-diphenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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